molecular formula C13H19NO2 B15201096 3-(3,5-Dimethoxybenzyl)pyrrolidine CAS No. 1219977-23-7

3-(3,5-Dimethoxybenzyl)pyrrolidine

Cat. No.: B15201096
CAS No.: 1219977-23-7
M. Wt: 221.29 g/mol
InChI Key: GWUAELDIEVLACQ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxybenzyl)pyrrolidine is a pyrrolidine derivative featuring a 3,5-dimethoxybenzyl substituent attached to the pyrrolidine ring. The 3,5-dimethoxybenzyl group confers unique electronic and steric properties due to its electron-donating methoxy groups and aromatic stability.

Properties

CAS No.

1219977-23-7

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-[(3,5-dimethoxyphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19NO2/c1-15-12-6-11(7-13(8-12)16-2)5-10-3-4-14-9-10/h6-8,10,14H,3-5,9H2,1-2H3

InChI Key

GWUAELDIEVLACQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CC2CCNC2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3,5-Dimethoxybenzyl)pyrrolidine typically involves the reaction of 3,5-dimethoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

3-(3,5-Dimethoxybenzyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of different substituted pyrrolidines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolidines, alcohols, ketones, and carboxylic acids .

Scientific Research Applications

3-(3,5-Dimethoxybenzyl)pyrrolidine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its effects on biological systems, particularly its psychoactive properties and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential use in treating neurological disorders and mental health conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxybenzyl)pyrrolidine involves its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s hallucinogenic effects are primarily mediated through the activation of these receptors, which modulate various signaling pathways involved in sensory processing and emotional regulation.

Comparison with Similar Compounds

2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione ()

  • Key Features : A dichlorobenzyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in 3-(3,5-Dimethoxybenzyl)pyrrolidine.
  • This contrasts with the methoxy groups in 3-(3,5-Dimethoxybenzyl)pyrrolidine, which may stabilize the aromatic ring through resonance .
  • Pharmacological Relevance: Pyrrolidine-1,3-dione derivatives are noted for anticonvulsant activity, suggesting that substituent choice directly influences bioactivity.

Pyrrolo[2,3-b]pyridines with 3,4-Dimethoxyphenyl Groups ()

  • Key Features: Compounds such as (5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(phenyl)methanone (14) share methoxy-substituted aromatic systems but differ in core heterocyclic structure.
  • Synthetic Flexibility : The use of Suzuki-Miyaura coupling (e.g., with 3,4-dimethoxyphenylboronic acid) highlights the adaptability of methoxybenzyl groups in cross-coupling reactions .
  • Electronic Properties : The 3,4-dimethoxy configuration may alter electron density distribution compared to the 3,5-isomer in 3-(3,5-Dimethoxybenzyl)pyrrolidine, affecting binding affinity in receptor-ligand interactions.

Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Functional Groups Notable Spectral Data (IR, NMR)
3-(3,5-Dimethoxybenzyl)pyrrolidine* Not reported N/A Pyrrolidine, 3,5-dimethoxybenzyl Predicted: IR ~3,500 cm⁻¹ (N-H), 1,250 cm⁻¹ (C-O)
2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione Not specified N/A Dichlorobenzyl, dione C=O stretching ~1,700 cm⁻¹
Compound 11a () 243–246 68 Thiazolo-pyrimidine, trimethylbenzylidene IR: 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN)
Compound 14 () Not reported 76 Pyrrolo-pyridine, 3,4-dimethoxyphenyl MS: m/z 318 (M⁺)

*Note: Data for 3-(3,5-Dimethoxybenzyl)pyrrolidine inferred from analogous compounds.

Structural and Crystallographic Insights

  • 3,5-Dimethoxybenzyl Bromide () : Powder X-ray diffraction reveals that 3,5-dimethoxybenzyl derivatives adopt planar aromatic configurations with methoxy groups oriented para to each other. This geometry may influence the steric bulk of 3-(3,5-Dimethoxybenzyl)pyrrolidine compared to analogs with ortho-substituted methoxy groups .
  • Thiazolo-Pyrimidine Derivatives (): Crystallographic data for compounds like 11a and 11b demonstrate how substituents (e.g., cyano groups) affect molecular packing and stability, suggesting that 3-(3,5-Dimethoxybenzyl)pyrrolidine may exhibit distinct solid-state behavior due to its non-planar pyrrolidine ring.

Biological Activity

3-(3,5-Dimethoxybenzyl)pyrrolidine is a compound characterized by its pyrrolidine backbone and a benzyl group substituted with two methoxy groups at the 3 and 5 positions. The molecular formula is C13H20ClNO2, and it exists as a hydrochloride salt, commonly referred to as 3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride. This compound has attracted attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of 3-(3,5-Dimethoxybenzyl)pyrrolidine is primarily attributed to its interactions with various biological macromolecules. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to diverse biological effects, including potential therapeutic applications in treating various diseases.

Pharmacological Properties

Research indicates that this compound may have several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit antimicrobial properties, which could be relevant for developing new antibiotics.
  • CNS Activity : The compound's structure suggests potential interactions with the central nervous system (CNS), which may lead to effects such as anxiolytic or antidepressant activity.
  • Antileishmanial Potential : Some studies have explored similar pyrrolidine derivatives for their efficacy against Leishmania species, indicating a possible avenue for further investigation regarding 3-(3,5-Dimethoxybenzyl)pyrrolidine's effects on parasitic infections .

In Vitro Studies

A significant study investigated the effects of various pyrrolidine derivatives on Leishmania donovani promastigotes. The results indicated that certain analogs showed promising inhibitory effects at concentrations of 25 µM and 50 µM, suggesting that modifications in the structure could enhance biological activity against this pathogen .

Comparative Analysis

To understand the unique properties of 3-(3,5-Dimethoxybenzyl)pyrrolidine compared to similar compounds, a comparative analysis was conducted:

Compound NameStructure FeaturesNotable Biological Activity
3-(3,4-Dimethoxybenzyl)pyrrolidine Methoxy groups at positions 3 and 4Moderate antimicrobial properties
3-(3,5-Dimethylbenzyl)pyrrolidine Methyl groups instead of methoxyPotential CNS activity
3-(3,5-Dihydroxybenzyl)pyrrolidine Hydroxy groups at positions 3 and 5Enhanced solubility and bioavailability

The presence of methoxy groups in the 3 and 5 positions may influence the compound's reactivity and interaction with biological targets, potentially leading to distinct pharmacokinetic and pharmacodynamic profiles compared to its analogs .

Synthesis and Application in Research

The synthesis of 3-(3,5-Dimethoxybenzyl)pyrrolidine typically involves reacting 3,5-dimethoxybenzyl chloride with pyrrolidine in the presence of a base. This synthetic route is essential for producing the compound for various research applications:

  • Building Block in Organic Synthesis : It serves as a precursor for more complex molecules in medicinal chemistry.
  • Investigational Drug Candidate : Its potential therapeutic properties make it a candidate for further drug development studies.

Q & A

Q. What are the standard synthetic routes for 3-(3,5-dimethoxybenzyl)pyrrolidine, and how are reaction conditions optimized?

The synthesis often involves coupling a 3,5-dimethoxybenzyl group to a pyrrolidine scaffold. A key precursor, 3,5-dimethoxybenzyl bromide, is synthesized via alkylation of 3,5-dimethoxyphenol or via bromination of 3,5-dimethoxybenzyl alcohol. The Michaelis-Arbuzov reaction (using triethyl phosphite and 3,5-dimethoxybenzyl bromide) yields phosphonate intermediates, which can undergo Wittig-Horner-Emmons coupling for further functionalization . Optimization includes controlling temperature (e.g., 160°C for Michaelis-Arbuzov), solvent polarity (toluene/EtOH for cross-coupling), and stoichiometry of reagents like Pd(PPh₃)₄ catalysts .

Q. How is the structural characterization of 3-(3,5-dimethoxybenzyl)pyrrolidine performed?

Powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction are critical for determining crystal packing and molecular conformation. For example, monoclinic systems (space group P2₁/n) with lattice parameters (e.g., a = 9.7569 Å, b = 12.2303 Å) have been reported for analogous dimethoxyphenyl derivatives . NMR spectroscopy (¹H/¹³C) confirms regiochemistry, while mass spectrometry validates molecular weight. Computational tools like density functional theory (DFT) may supplement experimental data to resolve ambiguities in stereochemistry .

Q. What are the primary applications of this compound in pharmaceutical research?

The 3,5-dimethoxybenzyl group enhances lipophilicity and bioavailability, making the compound a key intermediate in neuropharmacology. It is explored as a serotonin/dopamine receptor modulator, with structural analogs showing anxiolytic and antidepressant activities . Its pyrrolidine core also serves as a scaffold for kinase inhibitors and antifungal agents (e.g., coumarin derivatives with MICs against Candida albicans) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethoxy substituents influence structure-activity relationships (SAR)?

The meta-methoxy groups create steric hindrance, directing substituents to specific binding pockets. For example, in antifungal studies, analogs with 3,4-dimethoxyphenyl groups showed higher activity than para-substituted variants due to improved hydrophobic interactions with fungal enzymes . Electronic effects (e.g., electron-donating methoxy groups) enhance resonance stabilization in transition states during nucleophilic attacks, as seen in palladium-catalyzed cross-couplings .

Q. What challenges arise in crystallographic studies of 3-(3,5-dimethoxybenzyl)pyrrolidine derivatives?

Challenges include polymorphism (e.g., PXRD patterns differing between powder and single-crystal forms) and conformational flexibility of the benzyl-pyrrolidine linkage. For instance, genetic algorithm-based structure solutions for 3,5-DMBB revealed multiple low-energy conformers, complicating phase identification . High-resolution synchrotron data or cryocrystallography may mitigate these issues .

Q. How can researchers resolve contradictions in synthetic yield data across studies?

Discrepancies in yields (e.g., 62% vs. 84% for phosphonate intermediates) often stem from variations in purification methods (e.g., column chromatography vs. recrystallization) or catalyst aging. Systematic DOE (Design of Experiments) approaches, including factorial analysis of temperature, solvent, and catalyst loading, are recommended to identify critical parameters .

Q. What strategies optimize the enantiomeric purity of 3-(3,5-dimethoxybenzyl)pyrrolidine derivatives?

Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., Jacobsen epoxidation) are common. For example, (R)- and (S)-benzyl-pyrrolidine diols (CAS 90365-74-5) have been isolated with >99% ee using chiral HPLC . Computational docking studies can guide the design of chiral auxiliaries for stereoselective syntheses .

Methodological Recommendations

  • Synthetic Optimization: Use Pd(PPh₃)₄/K₂CO₃ in toluene/EtOH at 105°C for Suzuki-Miyaura couplings .
  • Crystallography: Employ direct-space genetic algorithms for PXRD structure solutions .
  • SAR Studies: Combine molecular dynamics simulations with in vitro assays to map steric/electronic effects .

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